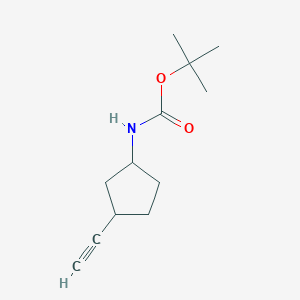

Tert-butyl (3-ethynylcyclopentyl)carbamate

Descripción

Overview of Carbamate Chemistry

Carbamates constitute a fundamental class of organic compounds characterized by the general formula R₂NC(O)OR and the structural motif >N−C(=O)−O−, which are formally derived from carbamic acid. These compounds exhibit remarkable versatility in organic chemistry, serving critical roles as protecting groups, synthetic intermediates, and bioactive molecules. The carbamate functional group displays unique electronic properties due to amide resonance, where three possible resonance structures contribute to the stabilization of the carbamate moiety. This resonance system results in a pseudo double bond character that restricts free rotation about the formal single σ-bond, leading to the potential existence of syn and anti isomers in carbamate compounds.

The electronic characteristics of carbamates differ significantly from simple amides, with amide resonance in carbamates being approximately 3-4 kcal mol⁻¹ lower than those of amides due to steric and electronic perturbations caused by the additional oxygen atom. This reduced resonance energy affects the rotational barriers around the carbon-nitrogen bond, making carbamates particularly valuable as conformational switches in molecular devices. The anti-rotamer is typically favored by 1.0-1.5 kcal mol⁻¹ over the syn counterpart due to steric and electrostatic considerations, though in many cases the energy difference approaches zero, resulting in approximately equal populations of both conformers.

Carbamate synthesis employs various methodological approaches, including reactions involving carbon dioxide and amines, alcoholysis of carbamoyl chlorides, and formation from chloroformates and amines. Modern synthetic strategies have evolved to incorporate environmentally benign approaches, particularly those utilizing carbon dioxide as a renewable carbon source. The development of solid-phase synthesis methods has enabled the efficient preparation of carbamate libraries for combinatorial chemistry applications, where amines and anilines are coupled through carbon dioxide linkers in the presence of cesium carbonate and tetrabutylammonium iodide.

The biological significance of carbamates extends beyond synthetic chemistry, as these compounds play crucial roles in natural biochemical processes. Carbon dioxide can bind with neutral amine groups to form carbamates through a post-translational modification known as carbamylation. Additionally, ammonium carbamate serves a key role in the formation of carbamoyl phosphate, which is essential for both the urea cycle and pyrimidine production. This biological relevance has driven extensive research into carbamate-containing pharmaceuticals and bioactive compounds.

Structural Classification of Tert-butyl (3-ethynylcyclopentyl)carbamate

This compound possesses the molecular formula C₁₂H₁₉NO₂ with a molecular weight of 209.28 g/mol. This compound belongs to the class of tert-butyl carbamates, which are characterized by the presence of a tert-butyloxycarbonyl protecting group commonly utilized in organic synthesis. The structural architecture combines several distinct chemical features: a tert-butyl ester group, a carbamate linkage, a cyclopentyl ring system, and an ethynyl substituent.

The tert-butyl component represents a bulky, electron-donating alkyl group that provides both steric protection and electronic stabilization to the carbamate functionality. This protecting group is particularly valuable due to its acid-labile nature, allowing for selective deprotection under mild acidic conditions while remaining stable under basic conditions. The tert-butyloxycarbonyl group was first introduced in 1957 by Carpino, McKay, and Albertson as an acid-labile protecting group for amino acids, revolutionizing peptide synthesis strategies.

The cyclopentyl ring system in this compound provides a five-membered saturated carbocyclic framework that contributes to the overall molecular rigidity and conformational preference. Five-membered rings exhibit characteristic envelope or half-chair conformations, which influence the spatial orientation of substituents and affect the compound's chemical reactivity. The cyclopentyl ring in this context serves as a scaffold that positions both the carbamate nitrogen and the ethynyl substituent in a defined three-dimensional arrangement.

The ethynyl functional group represents a terminal alkyne characterized by a carbon-carbon triple bond. This functionality introduces significant synthetic versatility, as alkynes serve as excellent substrates for various chemical transformations including cycloaddition reactions, hydrogenation, halogenation, and metal-catalyzed coupling reactions. The linear geometry of the alkyne group contrasts with the tetrahedral carbon centers in the rest of the molecule, creating an interesting geometric diversity within the compound structure.

| Structural Component | Chemical Feature | Molecular Contribution |

|---|---|---|

| Tert-butyl group | (CH₃)₃C- | Steric bulk, acid-labile protection |

| Carbamate linkage | -NH-CO-O- | Protecting group functionality |

| Cyclopentyl ring | Five-membered saturated ring | Conformational rigidity |

| Ethynyl group | Terminal alkyne | Synthetic versatility |

The stereochemistry of this compound involves the relative positioning of the ethynyl substituent and the carbamate nitrogen on the cyclopentyl ring. The compound can exist as different stereoisomers depending on the configuration at the carbon centers bearing these substituents. The racemic nature of the compound, as indicated in some commercial sources, suggests that it is typically obtained as a mixture of enantiomers rather than as a single stereoisomer.

Historical Context and Research Significance

The development of carbamate chemistry traces its origins to the early twentieth century, with significant advancements occurring in the 1950s and 1960s that established the foundation for modern protecting group strategies. The introduction of the tert-butyloxycarbonyl protecting group in 1957 marked a pivotal moment in organic synthesis, as it provided chemists with an acid-labile alternative to the benzyloxycarbonyl group that could be removed under much milder conditions. This innovation was particularly significant for peptide synthesis, where the greater acid lability of the tert-butyloxycarbonyl group compared to benzyloxycarbonyl protection facilitated more efficient synthetic strategies.

Louis A. Carpino's pioneering work in developing amino-protecting groups and coupling reagents fundamentally transformed the synthesis of biologically active materials including pharmaceuticals, polynucleotides, peptide nucleic acids, peptides, and small proteins. The tert-butyloxycarbonyl group enabled a new synthetic strategy that combined its use as a temporary amino-protecting group with more acid-stable, permanent side-chain benzyl-based protecting groups. This strategic approach proved particularly valuable for solid-phase peptide synthesis, which was introduced by Robert Bruce Merrifield in 1963.

The historical significance of carbamate protecting groups extends beyond their synthetic utility to their role in advancing our understanding of conformational dynamics in organic molecules. Early studies on carbamate rotational barriers and conformational preferences provided crucial insights into the balance between steric and electronic effects in determining molecular structure. The discovery that carbamates could exist as mixtures of syn and anti conformers with relatively low activation energies for interconversion established their importance as conformational switches in molecular recognition and catalysis.

Research into specialized carbamate derivatives like this compound reflects the continuing evolution of protecting group chemistry toward more sophisticated and functionally diverse molecules. The incorporation of alkyne functionality into carbamate structures represents a strategic approach to creating multifunctional synthetic intermediates that can participate in orthogonal chemical transformations. This compound exemplifies the modern trend toward developing protecting groups that not only mask reactive functionalities but also introduce additional synthetic handles for further elaboration.

The contemporary significance of this compound class is evidenced by their application in advanced synthetic methodologies including click chemistry, cross-coupling reactions, and cascade transformations. The presence of both protecting group functionality and reactive alkyne sites allows for the implementation of complex synthetic strategies where multiple bond-forming events can be orchestrated in controlled sequences. This versatility has made such compounds valuable tools in the synthesis of complex natural products, pharmaceuticals, and materials with tailored properties.

Propiedades

IUPAC Name |

tert-butyl N-(3-ethynylcyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHXBYFRDCALDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Boc Protection of Amino Cyclopentane Derivatives

A common preparatory step is the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction is typically carried out in an organic solvent like dichloromethane or ethyl acetate under mild conditions.

-

- Solvent: Dichloromethane or ethyl acetate

- Base: Triethylamine or sodium bicarbonate

- Temperature: 0 °C to room temperature

- Time: 1–4 hours

Outcome: Formation of tert-butyl carbamate derivative with high selectivity and yield (generally >85%).

Introduction of the Ethynyl Group

The ethynyl substituent at the 3-position of cyclopentane can be introduced via:

Sonogashira Coupling: If a halogenated cyclopentyl carbamate intermediate is available (e.g., 3-bromo or 3-iodo derivative), coupling with terminal acetylene under palladium catalysis introduces the ethynyl group.

- Catalysts: Pd(PPh3)2Cl2, CuI

- Base: Triethylamine or diisopropylethylamine

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Room temperature to 60 °C

- Time: 6–24 hours

Alkynylation via Nucleophilic Substitution: In some cases, nucleophilic substitution using acetylide anions (generated from terminal alkynes and strong bases like sodium amide or n-butyllithium) on suitable electrophilic precursors can be employed.

Alternative Synthetic Route via Cyclopentene Derivatives

Starting from 3-substituted cyclopentene derivatives, the ethynyl group can be introduced by:

- Hydroboration-oxidation to form an alcohol intermediate.

- Conversion of the alcohol to a leaving group (e.g., tosylate).

- Nucleophilic substitution with acetylide anions.

- Subsequent Boc protection of the amino group.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base (Et3N or NaHCO3) | DCM or EtOAc | 0 to RT | 1–4 h | >85 | Mild conditions, high selectivity |

| Ethynyl Introduction | Pd(PPh3)2Cl2, CuI, terminal alkyne, base (Et3N) | THF or DMF | RT to 60 | 6–24 h | 70–90 | Sonogashira coupling typical method |

| Mixed Anhydride Formation | Isobutyl chlorocarbonate, N-methylmorpholine | Ethyl acetate | 0–5 | 2 h | - | Activation step for carbamate formation |

| Phase-Transfer Alkylation | Tetrabutylammonium bromide, KOH, methyl sulfate | Ethyl acetate | -10 to 20 | 3–5 h | 92–97 | High yield alkylation step |

Research Findings and Analysis

- The use of Boc protection is a standard and efficient method to protect amino groups during multi-step synthesis, providing stability and ease of deprotection.

- The ethynyl group introduction via Sonogashira coupling is well-established, offering regioselective and mild conditions for alkynylation.

- Phase-transfer catalysis enhances alkylation efficiency, allowing reactions to proceed under milder conditions with improved yields.

- Temperature control is critical in all steps to minimize side reactions and maximize product purity.

- The reported yields in similar carbamate derivatives range from 85% to over 95%, indicating robust and reproducible methods.

The preparation of this compound involves strategic protection of amino groups by Boc chemistry, followed by selective introduction of the ethynyl substituent through palladium-catalyzed coupling or nucleophilic substitution methods. Phase-transfer catalysis and mixed anhydride intermediates are useful techniques in related carbamate syntheses, providing high yields and purity. Careful control of reaction conditions, choice of reagents, and purification steps are essential for successful synthesis.

This article synthesizes data from authoritative patents and research literature, notably patent CN102020589B, which provides detailed synthetic routes for related tert-butyl carbamate derivatives and their alkylation methods. While direct literature on this compound is limited, the described methods offer a comprehensive framework for its preparation.

Análisis De Reacciones Químicas

Tert-butyl (3-ethynylcyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of a base.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl (3-ethynylcyclopentyl)carbamate serves as a synthetic intermediate in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance the biological activity of drugs.

- Antiepileptic Drugs : One notable application is in the synthesis of lacosamide, an antiepileptic medication. The compound acts as a precursor in the preparation of derivatives that exhibit enhanced efficacy against seizures. Research indicates that the carbamate derivative can be transformed into various active pharmaceutical ingredients (APIs) through established synthetic routes .

- Synthesis of N-Boc Protected Compounds : The compound is also utilized in the palladium-catalyzed synthesis of N-Boc protected anilines, which are crucial intermediates in drug development. The ability to protect amino groups while allowing further functionalization makes it valuable for creating complex molecules .

Synthetic Methodologies

The versatility of this compound extends to various synthetic methodologies:

- Palladium-Catalyzed Reactions : It is employed in palladium-catalyzed reactions for synthesizing tetrasubstituted pyrroles, which are important in medicinal chemistry due to their diverse biological activities. The reactions typically involve coupling with aryl halides under mild conditions, yielding high purity products .

- Three-Component Coupling Reactions : The compound can also participate in three-component coupling reactions involving amines, carbon dioxide, and halides. This method allows for efficient synthesis of carbamates while minimizing side reactions, making it suitable for large-scale applications .

Industrial Applications

Beyond its role in pharmaceuticals, this compound has industrial applications:

- Fine Chemical Production : As a general industrial fine chemical, it is used in various chemical processes, including the production of specialty chemicals and agrochemicals. Its stability and reactivity make it a preferred choice for synthesizing other valuable compounds .

- Research and Development : The compound is frequently used in research settings to explore new synthetic pathways and develop novel materials with specific properties. Its ability to undergo diverse chemical transformations makes it a subject of interest in organic chemistry research .

Data Table: Summary of Applications

Case Study 1: Synthesis of Lacosamide

In a study published in Indian Journal of Chemistry, researchers demonstrated the use of this compound as a key intermediate in synthesizing lacosamide derivatives. The process involved multiple steps including protection-deprotection strategies that highlighted the compound's utility in generating biologically active molecules with improved pharmacological profiles.

Case Study 2: Tetrasubstituted Pyrroles

A research article detailed the successful synthesis of tetrasubstituted pyrroles using this compound as a building block. The study emphasized the efficiency and selectivity achieved through palladium-catalyzed methods, showcasing its potential for developing complex organic structures relevant to drug discovery.

Mecanismo De Acción

The mechanism of action of tert-butyl (3-ethynylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variation on the Cyclopentyl Ring

tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 167298-40-0)

- Structural Difference : Replaces the ethynyl group with a ketone (-C=O) at the 3-position.

- Impact :

- Similarity Score : 1.00 (highest similarity to tert-butyl (3-ethynylcyclopentyl)carbamate) .

tert-Butyl (3-hydroxycyclopentyl)carbamate (CAS: 225641-84-9)

- Structural Difference : Features a hydroxyl (-OH) group instead of ethynyl.

- Synthetic utility: Hydroxyl groups are commonly protected or deprotected in multistep syntheses, whereas ethynyl groups are leveraged for conjugation .

tert-Butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate (CAS: 1821739-64-3)

- Structural Difference: Substitutes ethynyl with a methylamino (-NHCH₃) group.

- Impact: The amino group facilitates protonation at physiological pH, enhancing bioavailability in drug candidates. Reactivity: Participates in amide bond formation or alkylation, contrasting with the ethynyl group’s role in cycloadditions .

Variation in Ring Size

tert-Butyl (3-oxocyclohexyl)carbamate (CAS: 885280-38-6)

- Structural Difference : Cyclohexyl ring instead of cyclopentyl.

- Impact :

tert-Butyl 3-oxocyclobutylcarbamate (CAS: 154748-49-9)

Functional Group Comparison

| Compound | Substituent | Key Reactivity | Applications |

|---|---|---|---|

| This compound | Ethynyl | Click chemistry, cross-coupling reactions | Bioconjugation, material science |

| tert-Butyl (3-oxocyclopentyl)carbamate | Ketone | Nucleophilic additions, reductions | Pharmaceutical intermediates |

| tert-Butyl (3-hydroxycyclopentyl)carbamate | Hydroxyl | Protection/deprotection, hydrogen bonding | Drug discovery, polymer synthesis |

| tert-Butyl (3-(methylamino)cyclopentyl)carbamate | Methylamino | Amide formation, alkylation | Peptide mimetics, kinase inhibitors |

Research and Application Insights

- Ethynyl Derivatives : Demonstrated utility in click chemistry for labeling biomolecules (e.g., proteins, nucleic acids) due to the ethynyl group’s orthogonality .

- Oxo and Hydroxy Derivatives: Widely used in asymmetric catalysis and as intermediates in natural product synthesis (e.g., tetrahydroisoquinolines) .

- Amino Derivatives: Critical in peptide synthesis and as building blocks for kinase inhibitors, leveraging the Boc group’s acid-labile protection .

Actividad Biológica

Tert-butyl (3-ethynylcyclopentyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 199.25 g/mol

- CAS Number : 847416-99-3

- Structure : The compound features a tert-butyl group attached to a carbamate moiety, along with a cyclopentyl ring substituted with an ethynyl group.

Research indicates that this compound may interact with various biological targets, potentially affecting multiple pathways:

- Protease Inhibition : Preliminary studies suggest that similar carbamate derivatives can inhibit cysteine proteases, which are crucial in various biological processes including viral replication and apoptosis. The structural features of the compound may allow it to bind effectively to the active sites of these enzymes .

- Neuroprotective Effects : Some derivatives of carbamates have shown promise in protecting neuronal cells from amyloid-beta-induced toxicity, suggesting that this compound could also exhibit neuroprotective properties .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, data from related compounds provide insights:

- Absorption : The compound is expected to have high gastrointestinal absorption due to its lipophilic nature.

- Blood-Brain Barrier Permeability : It is predicted to be permeant to the blood-brain barrier, making it a candidate for neurological applications .

- Metabolism : Initial assessments indicate that it does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable metabolic profile .

Biological Activity Data

The following table summarizes key findings from studies on related compounds and their biological activities:

Case Studies

-

Neuroprotection Against Amyloid Beta :

A study demonstrated that related carbamate compounds exerted protective effects on astrocytes exposed to amyloid-beta, reducing oxidative stress markers such as TNF-α and free radicals . This suggests potential applications for treating neurodegenerative diseases like Alzheimer’s. -

SARS-CoV Protease Inhibition :

Investigations into similar dipeptide-type inhibitors revealed significant inhibitory activity against the SARS-CoV 3CL protease, indicating that modifications in the carbamate structure could enhance antiviral efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.